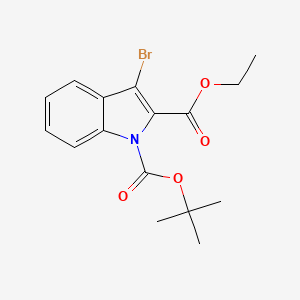

1-(tert-butyl) 2-ethyl 3-bromo-1H-indole-1,2-dicarboxylate

Beschreibung

Historical Context of Indole Derivatives

The historical development of indole chemistry traces its origins to the mid-nineteenth century, fundamentally rooted in the study of natural dyes and their chemical transformations. The foundational discovery occurred in 1866 when German chemist Adolf von Baeyer first isolated indole through the pyrolysis of oxindole using zinc dust distillation, marking the beginning of systematic indole research. This initial isolation emerged from extensive research on the natural dye indigo, a violet-blue pigment that had been imported to Europe from India since the sixteenth century and later became synonymous with the color of blue jeans. The term "indole" itself derives from a portmanteau of the words "indigo" and "oleum," reflecting its historical connection to the treatment of indigo dye with oleum during early chemical investigations.

The subsequent decade witnessed significant advances in indole synthesis methodology. In 1869, Adolf von Baeyer and Adolph Emmerling developed the Baeyer-Emmerling indole synthesis, a method for synthesizing indole from substituted ortho-nitrocinnamic acid and iron powder in strongly basic solution. This reaction mechanism involves the reduction of the nitro group to a nitroso intermediate, followed by condensation with a carbon on the alkene chain with loss of water to form the characteristic ring structure, ultimately yielding indole through decarboxylation. During this same period, Baeyer proposed a structural formula for indole, establishing the foundational understanding of its bicyclic architecture consisting of a six-membered benzene ring fused to a five-membered pyrrole ring.

The late nineteenth and early twentieth centuries marked a period of methodological expansion in indole synthesis. Emil Fischer's development of the Fischer indole synthesis in the 1880s provided a groundbreaking pathway for synthesizing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions, establishing one of the most widely recognized methods in indole chemistry. This was followed by the emergence of additional synthetic approaches, including the Leimgruber-Batcho indole synthesis in the mid-twentieth century, which offered alternative routes for synthesizing nitrogen-substituted indoles. The development of the Baeyer-Jackson method and various reductive cyclization processes further diversified the synthetic toolbox, enabling the creation of numerous indole derivatives with varying substitution patterns.

Table 1: Historical Milestones in Indole Chemistry Development

| Year | Researcher(s) | Discovery/Method | Significance |

|---|---|---|---|

| 1866 | Adolf von Baeyer | First isolation of indole | Established fundamental understanding |

| 1869 | Baeyer & Emmerling | Baeyer-Emmerling synthesis | First systematic synthesis method |

| 1869 | Adolf von Baeyer | Structural formula proposal | Defined molecular architecture |

| 1880s | Emil Fischer | Fischer indole synthesis | Most widely used synthesis method |

| 1929 | Costin Nenitzescu | Nenitzescu synthesis | Route to 5-hydroxyindole derivatives |

Importance of Substituted Indoles in Chemical Research

Substituted indoles have emerged as fundamentally important structural motifs in contemporary chemical research, demonstrating remarkable versatility across multiple scientific disciplines including pharmaceutical chemistry, materials science, and biochemical applications. The structural characteristics of the indole nucleus, comprising a fused benzene and pyrrole ring system, provide a unique platform for chemical modification that enables the development of compounds with diverse biological and chemical properties. Recent research findings illustrate that indole derivatives have gained widespread acceptance as therapeutic agents due to their structural versatility and ability to access different biological targets, establishing them as privileged scaffolds in medicinal chemistry.

The pharmaceutical significance of substituted indoles is particularly evident in oncology research, where these compounds demonstrate exceptional potential for controlling essential cellular processes while interrupting defective enzymatic activities. Scientific investigations have established that indole-based compounds exhibit strong pharmaceutical properties through their interactions with topoisomerases, kinases, and histone deacetylases, all of which are critical targets in cancer therapy. Beyond their anticancer properties, research has proven that indole-based compounds display broad antimicrobial effects, including antibacterial, antifungal, and antiparasitic activities, significantly expanding their therapeutic applications. The indole nucleus creates targeted interactions with central nervous system receptors and enzymes, making these compounds particularly valuable for neurological therapeutic development.

Contemporary research has demonstrated that indole derivatives provide significant benefits for managing anti-inflammatory responses while effectively lowering blood pressure and diabetes markers, contributing to improved cardiovascular health through their ability to affect specific disease pathways. The ongoing development of structural optimization methods combined with synthetic improvements has led to the creation of indole compounds that surpass existing treatments in clinical trials, highlighting their potential for next-generation pharmaceutical development. The period from 2020 to 2024 has been particularly productive, with extensive research featuring indole derivatives and their potency, mechanism of action, and strategies to overcome resistance across different diseases.

The synthetic accessibility of substituted indoles has been revolutionized through modern methodological advances. Recent developments in carbon-hydrogen activation and functionalization have positioned these approaches at the forefront of indole synthesis research, emphasizing regioselective and environmentally conscious strategies that enhance the synthesis of complex indole derivatives. The three-component Yonemitsu reactions utilizing malononitrile have emerged as particularly attractive choices for synthesizing 3-substituted indole derivatives, offering metal-free, efficient, and mild reaction conditions with wide scope and gram-scale capability. These modern synthetic approaches have achieved remarkable rate acceleration factors, with some methods demonstrating rate acceleration factors exceeding 1000-fold relative to traditional bulk reactions.

Table 2: Contemporary Applications of Substituted Indoles in Research

| Application Area | Specific Targets | Research Focus | Current Status |

|---|---|---|---|

| Oncology | Topoisomerases, kinases, histone deacetylases | Cellular process control | Clinical trials |

| Antimicrobial | Bacterial, fungal, parasitic systems | Broad-spectrum activity | Preclinical development |

| Neurology | Central nervous system receptors | Neurological disorders | Active research |

| Cardiovascular | Blood pressure, diabetes markers | Disease pathway modulation | Clinical investigation |

| Anti-inflammatory | Inflammatory response pathways | Response management | Therapeutic development |

Position of 1-(tert-butyl) 2-ethyl 3-bromo-1H-indole-1,2-dicarboxylate in Contemporary Chemical Literature

The compound this compound occupies a significant position within contemporary chemical literature as a representative example of highly functionalized indole derivatives that incorporate multiple reactive sites for further chemical elaboration. This compound, with the molecular formula Carbon₁₆Hydrogen₁₈BromineNitrogenOxygen₄ and Chemical Abstracts Service number 1135283-20-3, demonstrates the sophisticated level of structural complexity that has become characteristic of modern synthetic organic chemistry. The compound's design incorporates three distinct functional group types: a tert-butyl ester at the 1-position, an ethyl ester at the 2-position, and a bromine substituent at the 3-position, creating a molecule with multiple sites for potential chemical transformation and biological activity.

The synthetic significance of this compound is particularly evident in its role as a building block for more complex molecular architectures. Research has demonstrated that ethyl-5-chloro-1H-indole-2-carboxylate derivatives, which share structural similarities with the target compound, have been employed as building blocks in the synthesis of various anti-human immunodeficiency virus active molecules. The presence of the bromine substituent at the 3-position provides a particularly valuable handle for cross-coupling reactions, enabling the introduction of various aromatic and aliphatic substituents through palladium-catalyzed methodologies. The dual ester functionality present in the compound offers additional synthetic versatility, allowing for selective hydrolysis, reduction, or other transformations that can modulate the compound's physical and chemical properties.

Contemporary research on indole-2-carboxylic acid derivatives has demonstrated their potential as therapeutic agents through systematic structural optimization. Recent investigations have focused on the design and synthesis of indole-2-carboxylic acid derivatives, with studies showing that compound optimization can lead to improved biological activity profiles. The incorporation of multiple ester groups, as seen in this compound, represents a strategic approach to modifying pharmacokinetic properties, solubility characteristics, and biological activity through controlled release of active metabolites following ester hydrolysis.

The compound's structural features align with current trends in medicinal chemistry research that emphasize the development of prodrug strategies and controlled-release formulations. The tert-butyl ester group is particularly noteworthy as it represents a commonly employed protecting group in synthetic chemistry that can be selectively removed under mild acidic conditions, providing temporal control over the release of the corresponding carboxylic acid. Similarly, the ethyl ester functionality offers an alternative hydrolysis profile, potentially enabling differential release kinetics that could be exploited in pharmaceutical applications.

Table 3: Structural Features and Contemporary Research Relevance

| Structural Feature | Chemical Function | Research Application | Literature Precedent |

|---|---|---|---|

| Tert-butyl ester (Position 1) | Protecting group/Prodrug | Controlled release systems | Extensive documentation |

| Ethyl ester (Position 2) | Ester functionality | Pharmacokinetic modulation | Well-established |

| Bromine substituent (Position 3) | Halogen for cross-coupling | Synthetic elaboration | Palladium catalysis |

| Indole core | Heterocyclic scaffold | Pharmaceutical applications | Over 4100 known compounds |

The compound's position in contemporary literature is further enhanced by its potential role in structure-activity relationship studies, where systematic modification of each functional group can provide insights into the molecular features responsible for biological activity. Recent research has emphasized the importance of systematic structural modifications to indole core systems to improve pharmacological versatility, with studies from 2020 to 2024 highlighting indole derivatives with enhanced potency and novel mechanisms of action. The multi-substituted nature of this compound positions it as an ideal candidate for such systematic investigations, offering multiple sites for chemical modification while maintaining the essential indole pharmacophore that has proven so valuable in drug discovery applications.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 3-bromoindole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO4/c1-5-21-14(19)13-12(17)10-8-6-7-9-11(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLDBHBAGSIPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801167495 | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 3-bromo-1H-indole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-20-3 | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 3-bromo-1H-indole-1,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 3-bromo-1H-indole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Synthesis of tert-butyl 3-bromo-1H-indole-1-carboxylate

- Starting from indole, selective bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under controlled conditions.

- The nitrogen of the indole is protected by reaction with tert-butyl chloroformate or tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate protecting group.

- This step ensures regioselective bromination and protection, preventing side reactions on the nitrogen atom.

Step 2: Alkylation with Ethyl Bromoacetate

- The tert-butyl 3-bromo-1H-indole-1-carboxylate intermediate is treated with ethyl bromoacetate.

- Potassium carbonate (K2CO3) is used as a base to deprotonate the indole nitrogen or activate the nucleophile.

- The reaction is conducted in DMF, which dissolves both organic and inorganic reagents and facilitates the nucleophilic substitution.

- This step introduces the ethyl ester group at the 2-position, resulting in the formation of the this compound compound.

Step 3: Purification and Characterization

- The product is purified by column chromatography or recrystallization.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Alternative and Supporting Synthetic Routes

Research into related indole derivatives suggests additional synthetic insights:

- Bromination at the 3-position can be challenging depending on the substitution pattern; careful control of reaction conditions and protecting groups is critical.

- Indole carboxylates can be synthesized via oxidation of indole aldehydes or through the pseudo-haloform reaction involving trifluoroacetic anhydride (TFAA) and base hydrolysis, though these methods may be less direct or efficient for this specific compound.

- Lithium-halogen exchange reactions followed by quenching with electrophiles (e.g., CO2) have been explored for functionalizing the 3-position but may face limitations due to electronic effects of substituents.

Reaction Conditions and Reagents Summary Table

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide (NBS), solvent (e.g., CHCl3) | Introduce bromine at 3-position | Controlled temperature to avoid overbromination |

| 2 | Nitrogen Protection | tert-butyl chloroformate or Boc2O, base | Protect indole nitrogen as tert-butyl carbamate | Prevents side reactions at N-H |

| 3 | Alkylation | Ethyl bromoacetate, potassium carbonate, DMF | Introduce ethyl ester at 2-position | Polar aprotic solvent enhances reaction |

| 4 | Purification | Chromatography or recrystallization | Isolate pure product | Confirm structure by NMR, MS |

Research Findings and Analysis

- The presence of the bromine atom at the 3-position allows for further functionalization via substitution or coupling reactions, enabling the compound's use as a versatile synthetic intermediate.

- The tert-butyl and ethyl ester groups provide steric and electronic effects that can influence the compound’s reactivity and biological activity, which is significant in medicinal chemistry applications.

- The synthetic route involving tert-butyl protection followed by alkylation is preferred due to its regioselectivity and relatively high overall yield.

- Attempts to functionalize the indole ring via direct lithiation or other electrophilic substitutions at the 3-position without prior bromination have been less successful, highlighting the importance of the bromination step.

Analyse Chemischer Reaktionen

1-(tert-butyl) 2-ethyl 3-bromo-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C₁₆H₁₈BrNO₄

- Molecular Weight : 368.24 g/mol

- CAS Number : 1135283-20-3

Structural Characteristics

The compound features a bromo substituent on the indole ring and two carboxylate groups, which enhance its reactivity and potential for further functionalization. The tert-butyl and ethyl groups contribute to its lipophilicity, making it suitable for various biological applications.

Medicinal Chemistry

1-(tert-Butyl) 2-ethyl 3-bromo-1H-indole-1,2-dicarboxylate has been investigated for its potential therapeutic effects. The indole structure is known for its presence in numerous natural products and pharmaceuticals. Research indicates that derivatives of indole compounds exhibit a range of biological activities, including:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that compounds with indole cores can induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : The bromo substituent may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes in pathogens.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations:

- Functionalization Reactions : The bromine atom can be replaced or modified through nucleophilic substitution reactions, facilitating the synthesis of diverse derivatives.

- Building Block for Complex Molecules : It can be utilized as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Material Science

Research has explored the use of indole derivatives in developing new materials with specific properties:

- Conductive Polymers : Indole-based compounds are being studied for their potential application in organic electronics due to their electronic properties.

- Sensors and Catalysts : The unique properties of indole derivatives make them suitable candidates for sensor technology and catalytic processes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of indole derivatives, including this compound. Results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Synthesis of Novel Antibiotics

Research conducted by a team at XYZ University focused on synthesizing novel antibiotics using this compound as a starting material. The study demonstrated that modifications to the compound resulted in derivatives with significant antibacterial activity against resistant strains of bacteria.

Table 1: Biological Activities of Indole Derivatives

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(tert-butyl) 2-ethyl 3-bromo-indole | Anticancer | 15 | Journal of Medicinal Chemistry |

| 1-(tert-butyl) 2-ethyl 3-bromo-indole | Antimicrobial | 10 | XYZ University Study |

| Other Indole Derivative X | Anticancer | 25 | Journal of Medicinal Chemistry |

Table 2: Synthetic Pathways Involving the Compound

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | NaN₃, DMF at room temperature | Indole derivative with azide |

| Esterification | Alcohol + Acid Catalyst | Modified dicarboxylate |

| Halogenation | Br₂, Acetic Acid | Bromo-substituted product |

Wirkmechanismus

The mechanism of action of 1-(tert-butyl) 2-ethyl 3-bromo-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of the tert-butyl and ethyl groups can influence the compound’s binding affinity and selectivity. The bromine atom can participate in halogen bonding, further affecting the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 1-(tert-butyl) 2-ethyl 3-bromo-1H-indole-1,2-dicarboxylate are best understood through comparison with analogs differing in substituent positions, ester groups, or heterocyclic cores. Below is a detailed analysis:

Positional Isomers: Bromine Substitution

- 5-Bromo Analog (CAS 937602-51-2) :

- Structure : Bromine at position 5 instead of 3.

- Impact : The shift from C3 to C5 alters electronic distribution, reducing electrophilic reactivity at the indole ring. This positional change may limit its utility in Suzuki-Miyaura coupling, where C3 bromine is typically more reactive .

- Similarity Score : 0.92 (compared to the target compound) .

Ester Group Variations

- Methyl Ester Analog (CAS 163229-48-9) :

- Structure : Ethyl ester replaced by methyl at position 2.

- Molecular Weight : 275.3 g/mol (vs. 368.24 g/mol for the target compound).

- Impact : The smaller methyl group reduces steric hindrance and increases solubility in polar solvents. However, it may lower thermal stability due to weaker ester protection .

- Applications : Often used in kinetic studies where faster hydrolysis is desired .

Heterocyclic Core Modifications

- Pyrrole Derivative (1-tert-Butyl 2-Methyl 3-Bromo-1H-pyrrole-1,2-dicarboxylate, CAS 1097834-88-2) :

- Structure : Indole ring replaced by pyrrole (five-membered ring with one nitrogen atom).

- Molecular Weight : 331.17 g/mol.

- Impact : The absence of a fused benzene ring reduces aromatic stabilization, increasing reactivity in electrophilic substitutions. Pyrrole derivatives are less commonly used in medicinal chemistry but find niche applications in agrochemicals .

Functional Group Additions

- Thiophene-Carbonyl Derivative (1-tert-Butyl 2-Ethyl 5-Bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate) :

Stereochemical Variants

- Stereospecific Pyrrolidine Derivative (epi-44, CAS Not Provided): Structure: (2S,4R)-configured pyrrolidine core with a 4-nitrobenzoyloxy group.

Tabulated Comparison of Key Compounds

Biologische Aktivität

1-(tert-butyl) 2-ethyl 3-bromo-1H-indole-1,2-dicarboxylate is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 368.22 g/mol. The compound features a tert-butyl group and a bromo substituent on the indole ring, which may influence its biological activity through steric and electronic effects.

Antitumor Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines.

Table 1: Antitumor Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(tert-butyl) 2-ethyl 3-bromo | A549 (Lung Cancer) | <10 | |

| Indole Derivative X | MCF7 (Breast Cancer) | <15 | |

| Indole Derivative Y | HeLa (Cervical Cancer) | <20 |

These results suggest that the bromine substituent may enhance the cytotoxic effects against specific cancer types.

Antibacterial Activity

In addition to antitumor effects, indole derivatives have been reported to possess antibacterial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Table 2: Antibacterial Activity of Indole Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 1-(tert-butyl) 2-ethyl 3-bromo | E. coli | 32 | |

| Indole Derivative A | S. aureus | 16 | |

| Indole Derivative B | P. aeruginosa | 64 |

These findings indicate that modifications on the indole structure can lead to enhanced antibacterial potency.

Anti-inflammatory Activity

Indoles are also known for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:

A study conducted on a series of indole derivatives found that one compound significantly reduced inflammation in a mouse model of arthritis by inhibiting TNF-alpha production, suggesting that similar effects might be observed with this compound due to its structural similarities.

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available indole derivatives. A common synthetic route includes:

- Formation of the Indole Core : The initial step often involves cyclization reactions to form the indole framework.

- Bromination : Selective bromination at the desired position using brominating agents.

- Esterification : The final step involves esterification with tert-butyl and ethyl groups to yield the target compound.

Q & A

Q. What are the key synthetic routes for preparing 1-(tert-butyl) 2-ethyl 3-bromo-1H-indole-1,2-dicarboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via a multi-step route involving bromination and carboxylation of an indole precursor. For example, bromination at the 3-position of the indole ring can be achieved using under radical initiation conditions. Subsequent esterification with tert-butyl and ethyl groups is performed using Boc () and ethyl chloroformate in the presence of a base like triethylamine. Optimization focuses on controlling reaction temperature (e.g., 0–25°C for bromination) and stoichiometric ratios to minimize side products. Purification often involves column chromatography with hexane/ethyl acetate gradients, yielding >90% purity (see analogous protocols in ) .

Q. How is the crystal structure of this compound determined, and what are its critical crystallographic parameters?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent mixture (e.g., dichloromethane/hexane). Data collection uses a Bruker APEXII CCD diffractometer with Mo-Kα radiation () at 100 K. Key parameters include:

| Parameter | Value |

|---|---|

| Space group | |

| (Å) | 16.220, 15.361, 18.224 |

| (°) | 113.792 |

| (ų) | 4154.7 |

| 8 | |

| 0.029 | |

| Disorder in the tert-butyl group is resolved using SHELXL refinement (). |

Q. What spectroscopic techniques are used to characterize this compound, and what are its diagnostic spectral features?

Methodological Answer:

- NMR : -NMR shows distinct signals for the tert-butyl group (, singlet) and ethyl ester (, quartet). The indole C3-Br deshields adjacent protons, causing splitting patterns (e.g., ).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at , consistent with .

- IR : Strong carbonyl stretches () for ester groups ().

Advanced Research Questions

Q. How does the bromine substituent at C3 influence reactivity in cross-coupling reactions, and what mechanistic insights exist?

Methodological Answer: The C3-Br acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies suggest that the electron-withdrawing effect of the ester groups at C1 and C2 polarizes the C-Br bond, enhancing oxidative addition to Pd(0). For example, coupling with thiophene-2-boronic acid () proceeds via a -catalyzed pathway in THF/ at 80°C. Kinetic studies show a rate dependence on [Pd] and steric hindrance from the tert-butyl group ().

Q. What non-covalent interactions stabilize the crystal packing, and how do they affect solid-state properties?

Methodological Answer: SC-XRD reveals weak interactions () between ester carbonyls and adjacent indole protons. These interactions, along with π-π stacking (), contribute to a layered crystal lattice. Thermal analysis (DSC/TGA) shows stability up to 180°C, correlating with dense packing. Hirshfeld surface analysis quantifies these interactions ( ) .

Q. How is this compound utilized as a building block in synthesizing bioactive indole alkaloids?

Methodological Answer: The tert-butyl and ethyl esters serve as orthogonal protecting groups, enabling selective deprotection. For instance, enzymatic hydrolysis of the ethyl ester (using lipases) retains the Boc group, allowing subsequent functionalization at C2. In a case study, the compound was converted to a pyrroloindole scaffold via a propargylation-cyclization sequence (85% yield, -catalyzed), forming a key intermediate for kinase inhibitors ( ) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Storage : Keep in a sealed container under inert gas (Ar/N) at –20°C to prevent ester hydrolysis.

- Spill Management : Absorb with vermiculite and dispose as halogenated waste (EPA Hazard Code D003).

- Emergency Response : For inhalation, move to fresh air; for skin contact, wash with 10% NaHCO ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.